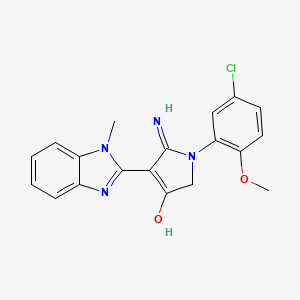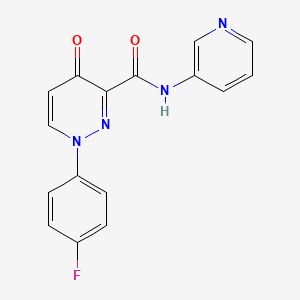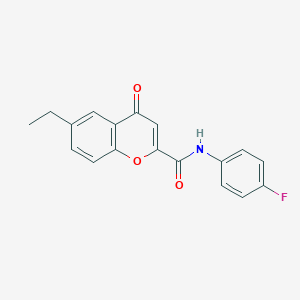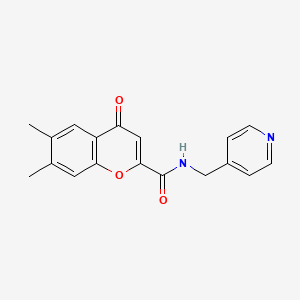![molecular formula C19H21ClN2O2 B11392663 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B11392663.png)
1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole core linked to a chlorophenoxypropyl group
Preparation Methods
The synthesis of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the chlorophenoxypropyl intermediate, which is then reacted with a benzodiazole derivative under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
- 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
- 4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one
- 1-[3-(4-chlorophenoxy)propyl]-1H-imidazole
Compared to these compounds, 1-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol may exhibit unique properties due to the presence of the benzodiazole core, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H21ClN2O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-18(23)19-21-16-6-3-4-7-17(16)22(19)12-5-13-24-15-10-8-14(20)9-11-15/h3-4,6-11,18,23H,2,5,12-13H2,1H3 |
InChI Key |
UCVZFDNYNKJDMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-3-[2-(2-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392595.png)
![10-(2-methoxybenzyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392601.png)

![2-[(4-benzylpiperidin-1-yl)carbonyl]-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11392609.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11392611.png)
![Ethyl 4-amino-2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11392614.png)
![10-(4-fluorophenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11392617.png)
![2-(3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11392621.png)

![Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11392640.png)
![3-benzyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11392670.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/structure/B11392680.png)
